6-Nitro-1h-indole-3-carboxylic acid

Decarboxylation Free energy barrier Thermal stability

6-Nitro-1H-indole-3-carboxylic acid (CAS 10242-03-2) is a disubstituted indole heterocycle bearing a carboxylic acid at the 3-position and a strongly electron-withdrawing nitro group at the 6-position. It belongs to the broader family of indole-3-carboxylic acids, which serve as versatile synthetic intermediates in medicinal chemistry and as mechanistic probes in physical organic chemistry.

Molecular Formula C9H6N2O4
Molecular Weight 206.15 g/mol
CAS No. 10242-03-2
Cat. No. B082458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitro-1h-indole-3-carboxylic acid
CAS10242-03-2
Molecular FormulaC9H6N2O4
Molecular Weight206.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])NC=C2C(=O)O
InChIInChI=1S/C9H6N2O4/c12-9(13)7-4-10-8-3-5(11(14)15)1-2-6(7)8/h1-4,10H,(H,12,13)
InChIKeyMWFVAHOPRCFNCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitro-1H-indole-3-carboxylic acid (CAS 10242-03-2): Indole Building Block Procurement Guide


6-Nitro-1H-indole-3-carboxylic acid (CAS 10242-03-2) is a disubstituted indole heterocycle bearing a carboxylic acid at the 3-position and a strongly electron-withdrawing nitro group at the 6-position [1]. It belongs to the broader family of indole-3-carboxylic acids, which serve as versatile synthetic intermediates in medicinal chemistry and as mechanistic probes in physical organic chemistry [2]. The compound is listed under NSC 82382 and has a molecular formula of C₉H₆N₂O₄ (MW 206.16 g/mol) [1].

Why 6-Nitro-1H-indole-3-carboxylic Acid Cannot Be Casually Replaced by Other Nitro-Indole Isomers


The position of the nitro substituent on the indole ring fundamentally alters the compound's electronic structure, acidity, and reactivity. As demonstrated by Rzepa's computational study, the free energy barrier for decarboxylation decreases consistently across the series 6-nitro > 5-H > 6-amino, with a difference of 4.6 kcal mol⁻¹ between the 6-nitro and 6-amino derivatives [1]. Likewise, the predicted carboxylic acid pKa of 6-nitroindole-3-carboxylic acid (3.11) is significantly lower than that of the parent indole-3-carboxylic acid (3.90), reflecting the strong electron‑withdrawing effect of the 6‑nitro group [2]. These quantitative differences mean that substituting the 6-nitro compound with the 5-nitro isomer, the 6-amino analog, or the unsubstituted parent will lead to distinct physicochemical behavior and potentially divergent reactivity in downstream synthetic transformations.

6-Nitro-1H-indole-3-carboxylic Acid: Quantitative Differentiation Evidence for Scientific Procurement


Decarboxylation Free Energy Barrier: 6-Nitro Exhibits the Highest Thermal Stability in the Indole-3-carboxylic Acid Series

The computed free energy barrier (ΔG‡₂₉₈) for the decarboxylation of 6-nitro-1H-indole-3-carboxylic acid is 25.1 kcal mol⁻¹, which is 3.0 kcal mol⁻¹ higher than that of the unsubstituted 5-H analog (22.1 kcal mol⁻¹) and 4.6 kcal mol⁻¹ higher than the 6-amino derivative (20.5 kcal mol⁻¹) [1]. This consistent decrease along the series 6-nitro → 5-H → 6-amino reflects the diminishing electron‑withdrawing character of the substituent [1].

Decarboxylation Free energy barrier Thermal stability

Kinetic Isotope Effect: 6-Nitro Displays a Distinctly Lower kH/kD than the 6-Amino Analog

The calculated primary kinetic isotope effect (kH/kD) for the decarboxylation of 6-nitro-1H-indole-3-carboxylic acid is 2.72, compared with 2.87 for the 5-H analog and 3.04 for the 6-amino derivative [1]. The KIE increases regularly along the series 6-nitro → 5-H → 6-amino, correlating with a progressively later transition state for proton transfer [1].

Kinetic isotope effect Reaction mechanism Proton transfer

Carboxylic Acid Acidity: 6-Nitro Substitution Lowers the pKa by ~0.8 Units Relative to the Parent Indole-3-carboxylic Acid

The predicted pKa of the carboxylic acid group in 6-nitro-1H-indole-3-carboxylic acid is 3.11 ± 0.10, compared with 3.90 ± 0.10 for unsubstituted indole-3-carboxylic acid [1]. This ~0.8 log unit decrease is attributed to the strong electron‑withdrawing effect of the 6-nitro group, which stabilises the carboxylate conjugate base through both inductive and resonance mechanisms.

pKa Acidity Electron-withdrawing effect

Synthetic Utility: The 6-Nitro Regioisomer Is an Explicitly Disclosed Building Block in a Boehringer Ingelheim Pharmaceutical Patent

6-Nitro-1H-indole-3-carboxylic acid is explicitly cited as a synthetic intermediate in Boehringer Ingelheim's patent WO2008/113760 A2, which discloses arylsulphonylglycine derivatives as suppressors of the glycogen phosphorylase a/GL subunit interaction for the treatment of metabolic disorders including diabetes [1]. The patent specifically requires the 6-nitro regioisomer; the 5-nitro or 4-nitro isomers are not listed as interchangeable alternatives in the exemplified syntheses, indicating a regiochemical specificity dictated by the downstream structure–activity relationship [1].

Patent intermediate Drug discovery Regiochemical requirement

6-Nitro-1H-indole-3-carboxylic Acid: Evidence‑Backed Application Scenarios for Procurement Decisions


Mechanistic Probe for Decarboxylation and Proton‑Transfer Studies

The uniquely high decarboxylation barrier (25.1 kcal mol⁻¹) and low KIE (2.72) of 6-nitro-1H-indole-3-carboxylic acid make it the preferred substrate for physical organic chemists investigating substituent effects on reaction dynamics [1]. The compound anchors the high‑end of the reactivity series, enabling systematic comparison with the 5‑H and 6‑amino analogs within the same computational and experimental framework [1].

Stable Intermediate for High‑Temperature Synthetic Transformations

Because the 6‑nitro derivative resists thermal decarboxylation better than any other member of the indole‑3‑carboxylic acid series (ΔG‡ 3.0 kcal mol⁻¹ higher than the unsubstituted analog), it is the most suitable choice when a carboxylic acid handle must survive high‑temperature amidation, esterification, or heterocycle‑forming reactions without premature degradation [1].

Precursor for 6‑Amino‑1H‑indole‑3‑carboxylic Acid via Selective Nitro Reduction

The 6‑nitro group can be quantitatively reduced to yield 6‑amino‑1H‑indole‑3‑carboxylic acid (CAS 90417‑29‑1), a versatile amine handle for further diversification. The electronic differentiation documented in the Rzepa study confirms that the reduction product will exhibit markedly different reactivity (lower decarboxylation barrier, higher KIE, distinct pKa), making the 6‑nitro compound the definitive starting material for generating the 6‑amino analog in a controlled manner [1].

Pharmaceutical Patent Intermediate for Arylsulphonylglycine Derivatives

Procurement of the 6‑nitro regioisomer is justified when synthesizing the arylsulphonylglycine scaffold disclosed in WO2008/113760 A2 [2]. The patent explicitly names 6‑nitro‑1H‑indole‑3‑carboxylic acid as a building block, and substituting the 5‑nitro or unsubstituted analog would likely fail to yield the correct patent‑protected intermediate [2].

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